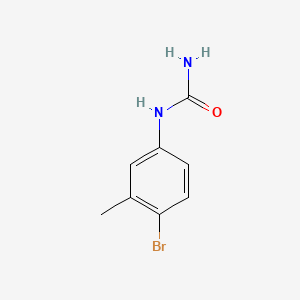

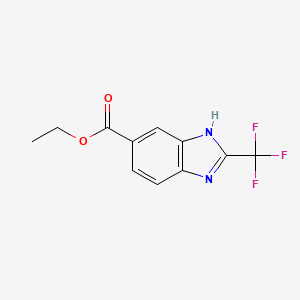

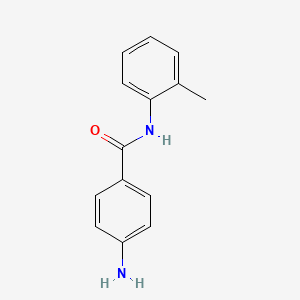

4-氨基-N-(2-甲基苯基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of 4-Amino-N-(2-methylphenyl)benzamide and its derivatives involves complex organic reactions that yield compounds with significant biological activities. For instance, MGCD0103, a derivative of 4-Amino-N-(2-methylphenyl)benzamide, was synthesized through a series of reactions that enabled the compound to inhibit histone deacetylase selectively, demonstrating its potential as an anticancer drug (Zhou et al., 2008). Another study described the synthesis of GOE1734, highlighting its efficacy in slow-growing tumors, showcasing the compound's versatility and therapeutic potential (Berger et al., 1985).

Molecular Structure Analysis

The molecular structure of 4-Amino-N-(2-methylphenyl)benzamide derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction. Such studies provide insights into the compound's chemical environment, facilitating a better understanding of its reactivity and interaction with biological targets. For example, the crystal structure analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed strong intramolecular hydrogen bonds, indicating the compound's stable structure (Saeed et al., 2010).

Chemical Reactions and Properties

4-Amino-N-(2-methylphenyl)benzamide participates in various chemical reactions, leading to the formation of compounds with distinct biological activities. The compound's amide group plays a crucial role in its reactivity, allowing it to undergo reactions that modify its structure and enhance its biological properties. For instance, the synthesis of analogues with potent anticonvulsant activity demonstrates the compound's chemical versatility and potential in drug development (Lambert et al., 1995).

科学研究应用

1. Antioxidant and Antibacterial Activities

- Summary of Application : 4-Amino-N-(2-methylphenyl)benzamide is used in the synthesis of novel benzamide compounds, which have shown significant antioxidant and antibacterial activities .

- Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2. Synthesis in Microflow System

- Summary of Application : 4-Amino-N-(2-methylphenyl)benzamide is synthesized in a continuous flow microreactor system .

- Methods of Application : The compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in the microflow system .

- Results or Outcomes : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results. The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

3. Antimicrobial Activities

- Summary of Application : 4-Amino-N-(2-methylphenyl)benzamide has been found to have antimicrobial activities .

- Methods of Application : The compound was tested for its antimicrobial activities against various bacteria and yeast .

- Results or Outcomes : The compound showed good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

4. Antinociceptive Activities

- Summary of Application : Some benzamide analogues, including 4-Amino-N-(2-methylphenyl)benzamide, have been tested for their antinociceptive (pain-relieving) activities .

- Methods of Application : The compounds were tested orally at 150 μmol/kg in the mouse, 48°C hot plate test .

- Results or Outcomes : Some compounds provided robust antinociception and most induced Straub tail, a behavior often associated with mu opioid agonist activity .

5. Industrial Applications

- Summary of Application : Amide compounds, including 4-Amino-N-(2-methylphenyl)benzamide, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The specific methods of application in these industries are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are also not detailed in the source .

6. Research Use

- Summary of Application : 4-Amino-N-(2-methylphenyl)benzamide is used for research purposes .

- Methods of Application : The specific methods of application in research are not detailed in the source .

- Results or Outcomes : The outcomes of these research applications are also not detailed in the source .

7. Drug Synthesis

- Summary of Application : 4-Amino-N-(2-methylphenyl)benzamide is a crucial building block in the synthesis of many drug candidates .

- Methods of Application : The compound is synthesized in a continuous flow microreactor system, which allows for the determination of intrinsic reaction kinetics parameters .

- Results or Outcomes : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results. As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

8. Plastic, Rubber, and Paper Industries

- Summary of Application : Amide compounds, including 4-Amino-N-(2-methylphenyl)benzamide, are used in various industrial sectors such as plastic, rubber industry, and paper industry .

- Methods of Application : The specific methods of application in these industries are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are also not detailed in the source .

9. Agriculture

- Summary of Application : Amide compounds, including 4-Amino-N-(2-methylphenyl)benzamide, are used in agriculture .

- Methods of Application : The specific methods of application in agriculture are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are also not detailed in the source .

未来方向

The future directions for the research and application of 4-Amino-N-(2-methylphenyl)benzamide could involve the optimization of the synthesis process. The established kinetic model from the synthesis study can be used to optimize reaction conditions . This compound is a crucial building block of many drug candidates , indicating its potential for further exploration in medicinal chemistry.

属性

IUPAC Name |

4-amino-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARHPNGPIOLPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237339 | |

| Record name | Benzamide, 4-amino-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(2-methylphenyl)benzamide | |

CAS RN |

888-78-8 | |

| Record name | Benzamide, 4-amino-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。